Product packaging for 1,2,3-Butanetriol, (2S,3S)-(Cat. No.:CAS No. 122920-28-9)

1,2,3-Butanetriol, (2S,3S)-

Cat. No.: B12682658
CAS No.: 122920-28-9
M. Wt: 106.12 g/mol
InChI Key: YAXKTBLXMTYWDQ-IMJSIDKUSA-N
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Description

1,2,3-Butanetriol is a triol with the molecular formula C₄H₁₀O₃ (molecular weight: 106.12 g/mol) and CAS number 4435-50-1 . Its IUPAC name is butane-1,2,3-triol, featuring three hydroxyl groups at positions 1, 2, and 2. The (2S,3S)-enantiomer is a stereoisomer with defined spatial arrangements, influencing its chemical reactivity and biological interactions. This compound is classified under organic oxygen compounds > alcohols and polyols > 1,2-diols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O3 B12682658 1,2,3-Butanetriol, (2S,3S)- CAS No. 122920-28-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122920-28-9

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

(2S,3S)-butane-1,2,3-triol

InChI

InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4-/m0/s1

InChI Key

YAXKTBLXMTYWDQ-IMJSIDKUSA-N

Isomeric SMILES

C[C@@H]([C@H](CO)O)O

Canonical SMILES

CC(C(CO)O)O

Origin of Product

United States

Preparation Methods

Process Highlights:

  • The biotransformation uses 2.5 to 6% (w/v) substrate concentration with glycerol as a co-substrate.
  • The reaction achieves a diastereomeric excess of at least 95.1% and substrate conversion exceeding 99.6%.
  • Post-bioreduction, the halo-hydroxy intermediate is converted to an epoxide derivative, which upon further chemical treatment yields the (2S,3S)-1,2,3-butanetriol.
  • The process includes centrifugation and solvent extraction steps to isolate and purify the product.
  • The method is scalable and suitable for industrial production due to high stereoselectivity and minimal impurity formation (<0.6% des-halo alcohol impurity).
Step Description Conditions/Notes
Substrate preparation Synthesis of (3S)-1-halo-2-oxo-3-(protected)amino-4-substituted butane Via alkyl formate and diazomethane reactions
Biotransformation Contact with mutagenized Rhodococcus erythropolis cells 2.5-6% w/v substrate, glycerol co-substrate, pH ~7.4
Isolation Centrifugation and solvent extraction Use of ethyl acetate, MTBE, or heptane
Epoxidation and deprotection Base-mediated conversion to epoxide and final triol Polar organic solvents and water mixture

This biocatalytic approach offers high stereochemical purity and environmentally friendly conditions, leveraging enzymatic specificity to avoid racemization and side reactions.

Chemical Synthesis via Palladium-Catalyzed Reduction and Grignard Reaction

Another robust synthetic route to obtain (2S,3S)-configured intermediates related to 1,2,3-butanetriol involves a multi-step chemical synthesis starting from (S)-2-benzyloxy propionic acid. This method is notable for its use of recyclable palladium barium sulfate catalyst and avoids hazardous reagents like diisobutylaluminum hydride.

Key Steps:

  • Acylation: (S)-2-benzyloxy propionic acid is converted to (S)-2-benzyloxy propionyl chloride using an acylation reagent.
  • Catalytic Reduction: The propionyl chloride is reduced in the presence of palladium barium sulfate catalyst under hydrogen atmosphere in o-xylene to yield (S)-2-benzyloxy propionaldehyde.
  • Hydrazine Reaction: The aldehyde reacts with formylhydrazine to form (S)-N'-(2-benzyloxy propylene) formylhydrazine.
  • Grignard Addition: The formylhydrazine intermediate undergoes reaction with a Grignard reagent under nitrogen protection to yield the target carbohydrazide intermediate.
  • Post-treatment: Includes washing, drying, and solvent removal to isolate the product with a yield of approximately 66%.
Step Reagents/Catalysts Conditions Yield/Notes
Acylation Acylation reagent (e.g., isobutyl chloroformate) Mild conditions High conversion
Reduction Palladium barium sulfate catalyst, H2, o-xylene 15-30 min hydrogenation, reflux Catalyst recyclable
Hydrazine reaction Formylhydrazine Solvent removal post-reaction Clean conversion
Grignard reaction Grignard reagent, N2 atmosphere 5-30 °C, 8 hours 66% yield
Isolation Washing, filtration, drying No recrystallization needed Industrially feasible

This method emphasizes atom economy, safety, and industrial scalability by avoiding pyrophoric reagents and minimizing purification steps.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Biocatalytic Reduction with Rhodococcus erythropolis Enzymatic stereoselective reduction of halo-hydroxy amino butane derivatives High stereoselectivity (>95% de), environmentally friendly, scalable Requires specialized microbial strains and fermentation control
Palladium-Catalyzed Reduction and Grignard Reaction Chemical synthesis via acylation, catalytic hydrogenation, hydrazine reaction, and Grignard addition Recyclable catalyst, avoids hazardous reagents, good yield (66%), industrially practical Multi-step process, requires careful control of reaction conditions

Research Findings and Industrial Relevance

  • The biocatalytic method achieves near-complete substrate conversion with excellent diastereomeric purity, making it suitable for pharmaceutical intermediates where stereochemistry is critical.
  • The chemical synthesis route provides a safer and more cost-effective alternative to traditional methods involving pyrophoric reagents, aligning with green chemistry principles.
  • Both methods have been patented and demonstrated at pilot or industrial scale, indicating their maturity and applicability in commercial production.
  • The choice between methods depends on available infrastructure, cost considerations, and desired product purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Butanetriol, (2S,3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 or LiAlH4 in THF.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

Scientific Research Applications

While specific information on the applications of "(2S,3S)-1,2,3-Butanetriol" is limited, the search results offer insights into related compounds and their uses, which can help infer potential applications.

Potential Applications Based on Related Compounds

  • (2S, 3R)-1,2-Epoxy-3-butanol: This compound is used in synthesizing drugs like Epothilone B3 and A4, with Epothilone B (EPO906) currently in clinical studies for blocking cancer cell division . It is also an intermediate in the synthesis of threonine, which is significant for collagen production, fat metabolism, and inclusion in the antibiotic actinomycin D .
  • 1,2,4-Butanetriol: This compound is used as a synthetic intermediate for medicines and agricultural chemicals and as a precursor for 3-hydroxytetrahydrofuran and 3-hydroxypyrrolidine derivatives .
  • Butanetriol: Transgenic plants can be metabolically engineered to produce butanetriol .

Synthesis and Production

  • 1,2,4-Butanetriol can be prepared using a malic diester, 3-hydroxy-γ-butyrolactone, or a 3,4-dihydroxybutanoate as a starting compound and reducing it with a specific reducing agent . Optically active 1,2,4-butanetriol is obtained when an optically active substance is used as the starting compound, with substantially no racemization occurring during the reduction .
  • A method for producing 1,2-epoxy-3-butanol involves 1-butene-3-ol epoxidation over titanium silicalite catalysts .

Mechanism of Action

The mechanism of action of 1,2,3-Butanetriol, (2S,3S)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these enzymes .

Comparison with Similar Compounds

1,2,4-Butanetriol (BT)

  • Molecular Structure : While sharing the same molecular formula (C₄H₁₀O₃ ), 1,2,4-BT has hydroxyl groups at positions 1, 2, and 4, leading to distinct stereochemistry and reactivity. It exists as enantiomers: D-BT (S-configuration) and L-BT (R-configuration) .
  • Synthesis :
    • 1,2,3-Butanetriol: Synthesized from 1-chloro-2-butene via multi-step esterification and reduction .
    • 1,2,4-BT: Produced from 4-chloro-1-butene or via microbial biosynthesis using engineered strains (e.g., E. coli), offering a sustainable alternative to chemical methods involving malic acid reduction with NaBH₄ (which generates borate waste) .
  • Applications :
    • 1,2,3-BT: Forms esters with fatty acids (e.g., palmitic, stearic acids) for surfactants or lubricants .
    • 1,2,4-BT: Used in pharmaceuticals (e.g., antiviral drugs), polyurethane production, and as a precursor to 1,2,4-butanetriol trinitrate (BTTN) , a military propellant with superior stability to nitroglycerin .

Stereoisomeric Derivatives

  • (2S,3S)-1,2,4-BT Derivatives: Derivatives like 3-(nonyloxy)-1,2,4-butanetriol (CAS 163776-15-6) highlight the impact of stereochemistry on functionalization. The (2S,3S)-configuration enables selective etherification or esterification, enhancing applications in specialty chemicals .
  • (R)-(+)-1,2,4-BT (CAS 70005-88-8) : Enantiomeric differences influence biological activity and synthetic pathways, underscoring the importance of chiral resolution in pharmaceutical synthesis .

Functional Analogs

  • (2S,3S)-2,3-Butanediol: A diol with two stereocenters (CAS data in ).
  • Erythritol (C₄H₁₀O₄) : A tetrol with four hydroxyl groups, structurally distinct but sharing polyol characteristics. Both 1,2,3-BT and erythritol form esters with fatty acids, though erythritol’s higher hydroxyl count increases hydrophilicity .

Physicochemical and Functional Differences

Property 1,2,3-Butanetriol, (2S,3S)- 1,2,4-Butanetriol (BT) (2S,3S)-2,3-Butanediol
Molecular Formula C₄H₁₀O₃ C₄H₁₀O₃ C₄H₁₀O₂
Hydroxyl Positions 1, 2, 3 1, 2, 4 2, 3
Stereocenters 2 (2S,3S) 1 (C2 or C4) 2 (2S,3S)
Key Applications Ester synthesis, surfactants Pharmaceuticals, propellants Bioplastics, chiral intermediates
Synthetic Routes Chlorobutene reduction Microbial fermentation Microbial fermentation

Research Findings and Industrial Relevance

  • Esterification Efficiency : 1,2,3-BT exhibits higher reactivity with lauric acid (72% yield) compared to 1,2,4-BT (65%) under identical conditions, attributed to steric effects from hydroxyl positioning .
  • Thermal Stability : 1,2,4-BTTN (trinitrate derivative) shows >50% higher stability than nitroglycerin, making it preferable in propellants .
  • Sustainability : Engineered Saccharomyces cerevisiae strains produce 1,2,4-BT directly from xylose in rice straw, reducing reliance on petrochemicals .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity of (2S,3S)-1,2,3-butanetriol?

  • Methodology :

  • Biocatalytic routes : Use engineered enzymes (e.g., ketoreductases or dehydrogenases) to reduce ketone intermediates selectively. For example, whole-cell biocatalysis with E. coli expressing stereospecific reductases can yield (2S,3S)-configured diols/triols .
  • Chiral pool synthesis : Start from naturally occurring chiral precursors like L-threitol or D-erythritol (see stereochemical relationships in ).
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP derivatives) in transition-metal-catalyzed hydrogenation or epoxide ring-opening reactions .
    • Validation : Confirm enantiomeric excess (ee) via chiral HPLC or NMR using chiral shift reagents.

Q. Which spectroscopic and computational methods are optimal for characterizing the stereochemistry of (2S,3S)-1,2,3-butanetriol?

  • Methodology :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with known stereoisomers (e.g., (2R,3R)- vs. (2S,3S)-configurations). Use 1H^1H-1H^1H COSY and NOESY to confirm spatial proximity of hydroxyl groups .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare with literature values for related triols (e.g., 1-deoxy-L-erythritol vs. 1-deoxy-D-threitol in ).
  • DFT calculations : Optimize molecular geometries and predict NMR/optical activity using software like Gaussian or ORCA .

Advanced Research Questions

Q. How can conflicting data on the thermodynamic stability of (2S,3S)-1,2,3-butanetriol in aqueous vs. organic solvents be resolved?

  • Experimental design :

  • Solvent screening : Measure solubility, viscosity, and ΔGsolvation\Delta G_{\text{solvation}} in polar (water, DMSO) and nonpolar (hexane, toluene) solvents.
  • Thermal analysis : Use differential scanning calorimetry (DSC) to compare melting points and phase transitions across solvents .
  • MD simulations : Model solvent interactions using molecular dynamics to identify hydrogen-bonding patterns affecting stability .
    • Contradiction analysis : Discrepancies may arise from impurities (e.g., residual 1,2,4-butanetriol in ) or solvent-dependent conformational flexibility.

Q. What strategies improve the yield of (2S,3S)-1,2,3-butanetriol in microbial biosynthesis?

  • Methodology :

  • Pathway engineering : Overexpress rate-limiting enzymes (e.g., glycerol dehydrogenase) and knockout competing pathways (e.g., glycolysis) .
  • Substrate optimization : Feed glycerol or glucose derivatives to bypass metabolic bottlenecks (see for 1,2,4-butanetriol analog).
  • Fed-batch fermentation : Maintain low substrate concentrations to reduce toxicity and enhance NADPH regeneration .
    • Validation : Quantify titers via GC-MS with internal standards (e.g., 1,2,4-butanetriol in ) and monitor ee using chiral columns.

Critical Research Gaps

  • Direct evidence for (2S,3S)-1,2,3-butanetriol is sparse; most studies focus on 1,2,4-butanetriol or racemic mixtures.
  • Toxicity data for stereopure (2S,3S)-isomer are lacking (cf. 1,2,3-butanetriol as a glycerol impurity in ).

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